molecular formula C8H12N2O2 B13107288 2-Methyl-6-propoxypyrimidin-4(1H)-one

2-Methyl-6-propoxypyrimidin-4(1H)-one

Cat. No.: B13107288
M. Wt: 168.19 g/mol
InChI Key: VYRVSPBORLPKQK-UHFFFAOYSA-N
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Description

2-Methyl-6-propoxypyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propoxypyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propoxypyrimidin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: Lacks the propoxy group at the 6-position.

    6-Propoxy-4(1H)-pyrimidinone: Lacks the methyl group at the 2-position.

    2-Methyl-6-ethoxypyrimidin-4(1H)-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

2-Methyl-6-propoxypyrimidin-4(1H)-one’s unique combination of methyl and propoxy groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-4-propoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2/c1-3-4-12-8-5-7(11)9-6(2)10-8/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

VYRVSPBORLPKQK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)NC(=N1)C

Origin of Product

United States

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